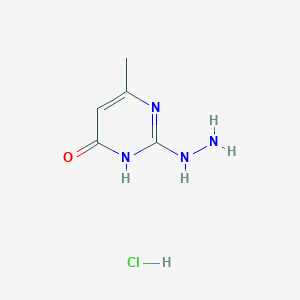

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride

Description

Properties

IUPAC Name |

2-hydrazinyl-4-methyl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.ClH/c1-3-2-4(10)8-5(7-3)9-6;/h2H,6H2,1H3,(H2,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAWMQGWUMPVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Mercapto-6-methylpyrimidin-4(3H)-one

The mercapto precursor is synthesized via cyclocondensation of thiourea and ethyl acetoacetate under alkaline conditions. A representative procedure involves:

Hydrazine Substitution

The thiol group (-SH) undergoes nucleophilic displacement with hydrazine hydrate:

2-mercapto-6-methylpyrimidin-4(3H)-one + N2H4·H2O → 2-hydrazinyl-6-methylpyrimidin-4(3H)-one + H2S↑

Optimized Protocol :

- Molar Ratio : 1:2 (mercapto compound : hydrazine hydrate)

- Solvent : Ethanol/water (3:1 v/v)

- Conditions : Reflux at 70°C for 6–8 hours

- Workup : Filter, wash with cold ethanol, and dry under vacuum

- Yield : 68–72%

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in acetone to precipitate the hydrochloride salt:

- HCl Volume : 1.2 equivalents relative to the free base

- Crystallization Solvent : Acetone/ethyl acetate (1:3)

- Purity : >95% by HPLC

Direct Substitution of Halogenated Pyrimidines

Starting Material: 2-Chloro-6-methylpyrimidin-4(3H)-one

Chlorinated precursors enable direct hydrazine incorporation without intermediate steps.

Synthesis of 2-Chloro-6-methylpyrimidin-4(3H)-one :

- Reagents : 2-Methyl-4,6-dichloropyrimidine (1 mol), NaOH (2 mol)

- Solvent : Tetrahydrofuran (THF)/H2O (4:1)

- Conditions : Stir at 25°C for 12 hours

- Yield : 78%

Hydrazine Coupling

- Reagents : 2-Chloro-6-methylpyrimidin-4(3H)-one (1 mol), hydrazine hydrate (3 mol)

- Solvent : Dimethylformamide (DMF)

- Conditions : 110°C for 4 hours under N2

- Yield : 65% (free base), 60% (hydrochloride after HCl treatment)

Acid-Catalyzed Cyclization

Intermediate: 5-Hydrazinyl-3-methylbarbituric Acid

Cyclization routes utilize barbituric acid derivatives:

- Reagents : 5-Hydrazinyl-3-methylbarbituric acid (1 mol), POCl3 (3 mol)

- Conditions : Reflux at 120°C for 3 hours

- Workup : Neutralize with NaHCO3, extract with dichloromethane

- Yield : 55–60%

Comparative Analysis of Methods

Critical Challenges and Solutions

Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Varied Substituents

2-Mercapto-6-methylpyrimidin-4(3H)-one

- Structural Difference : Replaces the hydrazinyl group with a mercapto (-SH) group.

- Activity : Exhibits moderate cytotoxic activity, though lower than the hydrazinyl derivative. The mercapto group may reduce cellular uptake due to higher hydrophobicity or reactivity with thiol-containing biomolecules .

2-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-6-methylpyrimidin-4(3H)-one

- Structural Difference : Incorporates a benzylidene hydrazine moiety at position 2.

- Activity: Enhanced cytotoxic activity compared to the parent hydrazinyl compound, attributed to the extended conjugation and electron-donating dimethylamino group, which may improve DNA intercalation or enzyme inhibition .

2-Amino-6-chloropyrimidin-4(3H)-one

- Structural Difference: Substitutes hydrazinyl with an amino group and methyl with chlorine.

- However, the absence of a hydrazine moiety may limit chelation capabilities .

Quinazolin-4(3H)-one Derivatives

2-Methyl-4(3H)-quinazolinone and 2-Phenyl-4(3H)-quinazolinone

- Structural Difference : Quinazoline core (two fused rings) vs. pyrimidine (single ring). Both feature a methyl or phenyl substituent.

- Activity : Demonstrated significant analgesic activity in acetic acid-induced writhing tests in mice. The phenyl-substituted derivative showed higher activity (ED50 ~15 mg/kg) than the methyl-substituted analog (ED50 ~25 mg/kg), surpassing standard drugs like aspirin (ED50 ~35 mg/kg) .

- Comparison Insight: The hydrazinyl-pyrimidine compound’s cytotoxic focus contrasts with quinazolinones’ analgesic applications, highlighting substituent-dependent biological targeting.

Pyridazin-3(2H)-one Derivatives

5-Chloro-6-phenylpyridazin-3(2H)-one

- Structural Difference : Pyridazine core with chlorine and phenyl substituents.

- Activity: Primarily explored as intermediates for further functionalization. Limited biological data are available, but chlorinated analogs are often associated with antimicrobial properties .

Key Research Findings and Trends

Substituent Effects: Electron-Donating Groups: The dimethylamino-benzylidene substituent in pyrimidine derivatives enhances cytotoxicity, likely via improved target interaction . Hydrophobic vs. Polar Groups: Methyl and phenyl groups in quinazolinones improve analgesic efficacy, while hydrazinyl groups in pyrimidines favor cytotoxic mechanisms .

Structural Scaffolds: Pyrimidines’ single-ring system allows for rapid metabolic processing, whereas fused-ring quinazolinones exhibit prolonged activity due to increased stability .

Contradictions and Gaps: While quinazolinones show clear dose-dependent analgesic effects, cytotoxic data for pyrimidine derivatives lack quantitative metrics (e.g., IC50), limiting direct potency comparisons .

Biological Activity

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is a hydrazine derivative, which is known to exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an in-depth review of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H10ClN5O, and it features a hydrazine functional group attached to a methylpyrimidine core. The presence of the hydrazine moiety is crucial for its biological activity, as it can participate in various chemical reactions that modulate biological processes.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The hydrazine group can form covalent bonds with electrophilic sites on proteins, potentially leading to enzyme inhibition or modulation. This interaction can affect various signaling pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study:

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with the compound resulted in a significant reduction in cell viability (70% at 50 µM concentration) compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Comparative Analysis

When compared with other pyrimidine derivatives, this compound demonstrates superior activity against certain pathogens and cancer cell lines. Its unique hydrazine structure contributes to its enhanced reactivity and biological profile.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one HCl | High | Moderate |

| Other Pyrimidine Derivative A | Moderate | Low |

| Other Pyrimidine Derivative B | Low | High |

Q & A

Q. What are the standard synthetic routes for 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with a pyrimidinone precursor (e.g., 6-methylpyrimidin-4(3H)-one) under acidic conditions. A common method involves refluxing the precursor with hydrazine hydrochloride in ethanol, followed by neutralization with HCl and recrystallization for purification .

Q. How is the structural identity of this compound confirmed?

Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substitution patterns and integration ratios. Mass spectrometry (MS) is used to confirm molecular weight, while elemental analysis validates stoichiometry. For example, ¹H NMR can distinguish the hydrazinyl proton signals around δ 4.5–5.5 ppm .

Q. What solvents and reaction conditions are optimal for its synthesis?

Ethanol or aqueous ethanol is commonly used as a solvent due to its polarity and ability to dissolve both hydrazine derivatives and pyrimidinones. Reactions are typically conducted at reflux (~78°C) with catalytic HCl to protonate intermediates and drive the reaction forward .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves varying temperature, pH, and reaction time. For instance:

- pH control : Maintaining pH <3 during hydrazine coupling minimizes side reactions.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition.

- Purification : Column chromatography or recrystallization in 90% ethanol removes byproducts .

Q. What analytical challenges arise in assessing purity, and how are they resolved?

Impurities like unreacted hydrazine or oxidized byproducts can co-elute in HPLC. Solutions include:

- 2D NMR (COSY/HSQC) : Resolves overlapping proton signals.

- High-resolution MS : Detects trace impurities via exact mass matching.

- Ion chromatography : Quantifies residual hydrazine .

Q. How do structural modifications (e.g., substituent variations) affect physicochemical properties?

Introducing electron-withdrawing groups (e.g., -Cl, -F) to the pyrimidine ring increases stability but reduces solubility. Hydrazinyl group modifications (e.g., alkylation) can enhance bioavailability. SAR studies require iterative synthesis and comparative solubility/bioactivity assays .

Q. How are crystallographic data used to resolve ambiguities in spectral assignments?

Single-crystal X-ray diffraction (performed using SHELX software) provides unambiguous bond-length and angle data. For example, SHELXL refines hydrogen-bonding networks, clarifying protonation states in the hydrazinyl group .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

Contradictions often arise from differences in reagent purity or reaction scaling. Reproducibility requires:

- Stoichiometric calibration : Precisely control hydrazine:pyrimidinone ratios.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What mechanistic insights explain side reactions during synthesis?

Competing pathways include:

- Oxidation : Hydrazinyl groups oxidize to diazenes under aerobic conditions.

- Ring-opening : Acidic conditions may hydrolyze the pyrimidinone ring. Mechanistic studies employ isotopic labeling (e.g., ¹⁵N-hydrazine) and kinetic profiling .

Q. How to validate the compound’s stability under storage conditions?

Stability studies use:

- Accelerated degradation tests : Expose the compound to heat (40–60°C) and humidity (75% RH).

- LC-MS stability profiling : Monitor degradation products like hydrazine or pyrimidine oxides .

Methodological Tables

Q. Table 1: Key Analytical Techniques

Q. Table 2: Common Synthetic Byproducts

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| 6-Methylpyrimidin-4-ol | Hydrazine oxidation | Use inert atmosphere (N₂/Ar) |

| N-Acylated hydrazine | Excess acylating agent | Optimize stoichiometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.